molecular formula C11H20O2 B1586211 Methyl 9-decenoate CAS No. 25601-41-6

Methyl 9-decenoate

Cat. No. B1586211
CAS RN: 25601-41-6
M. Wt: 184.27 g/mol
InChI Key: SBIGSHCJXYGFMX-UHFFFAOYSA-N
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Description

Methyl 9-decenoate is a chemical compound that belongs to the family of unsaturated fatty acid methyl esters. It is widely used in various fields, including the fragrance industry, as a flavoring agent, and as a starting material for the synthesis of other compounds. In recent years, this compound has gained significant attention in the scientific community due to its various biological activities and potential therapeutic applications.

Scientific Research Applications

Oxidation in Biodiesel Fuels

  • Biodiesel Oxidation Studies : Methyl 9-decenoate has been used to study the oxidation of biodiesel fuels. Research has focused on its combustion characteristics, particularly in diesel and homogeneous charge compression ignition engines, highlighting the influence of unsaturated esters like this compound in the fuel's performance (Herbinet, Pitz, & Westbrook, 2009).

Olefin Metathesis and Synthesis

  • Efficient Olefin Metathesis : this compound is a significant product in the olefin metathesis process, especially in the transformation of oleochemicals into value-added products. Research has explored methods to increase the efficiency of this process (Nickel et al., 2012).
  • Metathesis for Renewable Monomer Feedstocks : Studies have also focused on using olefin metathesis for converting methyl oleate into commercial raw materials, including this compound, for its renewable and low-cost benefits (Burdett et al., 2004).

Autoignition Characteristics in Biodiesel

  • Autoignition Studies : The autoignition properties of this compound have been examined, especially its behavior in fuel/air mixtures at different temperatures and pressures. This research is crucial for understanding its role in biodiesel combustion processes (Wang, Gowdagiri, & Oehlschlaeger, 2013).

Biodiesel Surrogate Studies

  • Biodiesel Surrogate Research : this compound, among other methyl esters, has been adopted as a surrogate for biodiesel fuels in engine simulations. It helps in understanding the combustion and ignition properties of real biodiesel fuels (Li, Yang, Zhou, & Yu, 2019).

Metathesis for Production of Chemical Products

  • Production of Chemical Intermediates : It's used in the production of valuable chemical intermediates like 1-decene and this compound through cross-metathesis reactions with methyl oleate (Thurier et al., 2008).

Comparative Combustion Studies

  • Comparative Combustion Analysis : Comparative studies of this compound with other biodiesel components have been conducted to assess their ignition delay times and overall combustion properties (Hotard, Tekawade, & Oehlschlaeger, 2018).

Mechanism of Action

Target of Action

Methyl 9-decenoate is a chemical compound that primarily targets the combustion process in engines, particularly those that use biodiesel . This compound plays a crucial role in the combustion chemistry process of biodiesel, which is of great interest to engine researchers .

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactions. During the combustion process, this compound undergoes various reactions such as dehydrogenation, oxygen addition, and molecular isomerization . These reactions result in changes in the molecular structure of this compound, contributing to the combustion process .

Biochemical Pathways

This compound affects the biochemical pathways involved in the combustion process. The low-temperature and high-temperature reaction pathways are particularly impacted . In the low-temperature stage, this compound is primarily consumed through dehydrogenation, oxygen addition, and molecular isomerization . In the high-temperature stage, the intermediate products from the low-temperature reactions undergo further reactions, such as C-O and C-C bond beta-decomposition, partial high-temperature dehydrogenation, and isomerization, to form small molecules like C2H4 .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its behavior during the combustion processIts bioavailability can be inferred from its participation and consumption in the combustion reactions .

Result of Action

The molecular and cellular effects of this compound’s action are manifested in the changes it undergoes during the combustion process. The reactions involving this compound lead to the formation of smaller molecules, contributing to the energy output of the combustion process .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pressure conditions within the engine, which can affect the rate and efficiency of the combustion reactions involving this compound . For instance, the rate of the reactions involving this compound can increase with higher temperatures .

properties

IUPAC Name

methyl dec-9-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIGSHCJXYGFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365139
Record name methyl 9-decenoate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

25601-41-6
Record name Methyl 9-decenoate
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Record name Methyl 9-decenoate
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Record name 9-Decenoic acid, methyl ester
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Record name methyl 9-decenoate
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Record name Methyl dec-9-enoate
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Synthesis routes and methods I

Procedure details

Preferably, the cross metathesis reaction with acrylonitrile is carried out with a compound chosen from 9-decenoic acid or methyl 9-decenoate, resulting from the ethenolysis of oleic acid or methyl oleate, 10-undecenoic acid or methyl 10-undecenoate, resulting from the cracking of ricinoleic acid or methyl ricinoleate, oleic acid or methyl oleate, 9-octadecenedioic acid or methyl 9-octadecenedioate, resulting from the homometathesis or fermentation of oleic acid, erucic acid and methyl erucate, or 12-tridecenoic acid or methyl 12-tridecenoate, resulting from lesquerolic acid.
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Synthesis routes and methods II

Procedure details

The ethylenolysis of methyl oleate was used as a test to determine the activity of (PCy3)Cl2Ru(3-pentafluorophenyl-6,8-diisopropoxyinden-1-ylidene). A catalyst compound stock solution (0.1379 mM) was made by dissolving the catalyst compound in anhydrous dichloromethane. Methyl oleate (0.87 g, 1.0 mL), catalyst compound stock solution (0.906 g), dichloromethane (4.12 g), and tetradecane (0.152 g) as an internal standard were placed in a Fisher-Porter bottle equipped with a stir bar. The vessel was then filled with ethylene to 150 psig and placed in an oil bath heated to 40° C. for 3 hours. The vessel was then depressurized and 5 drops ethyl vinyl ether added to stop the reaction. A sample was analyzed by gas chromatography. The cross-metathesis reaction yielded 18.5% 1-decene and methyl-9-decenoate with 99% selectivity 1-Decene and methyl-9-decenoate yields corresponded to 4300 turnovers of decene per equivalent of ruthenium.
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4.12 g
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(PCy3)Cl2Ru(3-pentafluorophenyl-6,8-diisopropoxyinden-1-ylidene)
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0.906 g
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0.152 g
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99%

Synthesis routes and methods III

Procedure details

Methyl oleate (20 mol) and a second-generation Grubbs' catalyst (e.g., C827, 25 ppm) are added to a Parr Reactor and degassed with argon for 1 hr. 1-Butene is added while heating to 60° C. while keeping the pressure of the reaction between about 25 to about 60 psi. The 1-butene is added using a one-way check valve to prevent backflow into the 1-butene cylinder. After 4 hrs, the pressure is released and vented into the fume hood. After allowing the reactor to cool to room temperature, a 50 ml 1M tris-hydroxymethylphosphine (THMP) solution in isopropanol (IPA) (50 mol equiv.) is added, and the reactor is degassed with argon and heated to 60° C. for 18 hrs. The reactor is then again allowed to cool to room temperature. The crude reaction product is then washed with water and brine. The washed reaction product is them dried over sodium sulfate, filtered, and distilled to provide 1-decene, 3-dodecene, 9-decenoic acid methyl ester, and 9-dodecenoic acid methyl ester.
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Synthesis routes and methods IV

Procedure details

A process according to claim 17 wherein methyl oleate is reacted with ethylene to produce 1-decene and methyl 9-decen-1-oate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is methyl 9-decenoate, and how is it produced?

A1: this compound is a fatty acid methyl ester primarily produced through the ethenolysis of methyl oleate, a common component of vegetable oils like palm oil [, , ]. This reaction involves breaking the carbon-carbon double bond in methyl oleate and adding ethylene across it, yielding this compound and 1-decene [, , ]. The reaction is typically catalyzed by ruthenium-based Grubbs catalysts [, ] or molybdenum-based catalysts [, ].

Q2: Why is there interest in producing this compound from renewable sources?

A2: this compound is considered a valuable platform chemical. Its production from renewable resources like vegetable oils offers a sustainable alternative to petroleum-based routes [, , ]. This aligns with growing efforts to reduce reliance on fossil fuels and develop environmentally friendly processes [, , ].

Q3: What are the potential applications of this compound?

A3: this compound is primarily considered a valuable building block for synthesizing various products:

  • Monomer for Polymers: It can be used as a monomer for producing polymers with potential applications in enhanced oil recovery (EOR) [].
  • Fine Chemicals and Pharmaceuticals: It serves as an intermediate in the production of pheromones and other fine chemicals []. It's also explored as a potential building block for poly(amide-hydroxyurethane)s, which have applications in various industries [].
  • Biodiesel Surrogate: this compound is studied as a component of biodiesel surrogate fuels, helping researchers understand the combustion characteristics of biodiesel and improve engine design [, , , , , , , ].

Q4: What is the molecular formula and molecular weight of this compound?

A4: The molecular formula of this compound is C11H20O2, and its molecular weight is 184.28 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound?

A5: Several spectroscopic methods help identify and confirm the structure of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the carbon-hydrogen framework of the molecule [].
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in the molecule, such as the ester group (C=O) and the double bond (C=C) in this compound [].
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify this compound in a mixture and confirm its molecular weight [].

Q6: How does the choice of catalyst influence the ethenolysis of methyl oleate to produce this compound?

A6: Different catalysts exhibit varying activity, selectivity, and stability in the ethenolysis reaction.

  • Molybdenum-Based Catalysts: Molybdenum-based catalysts, particularly MonoAryloxide-Pyrrolide (MAP) complexes, are also explored for their high Z-selectivity in olefin metathesis reactions, including ethenolysis [, ]. They have shown promising activity and selectivity in converting methyl oleate to this compound [, ].

Q7: What factors can affect the yield and selectivity of this compound in ethenolysis reactions?

A7: Several factors can significantly impact the reaction outcome:

  • Temperature: The reaction temperature also plays a role. While higher temperatures can increase reaction rates, they can also negatively impact the equilibrium conversion of methyl oleate [].

Q8: How is computational chemistry used in research related to this compound?

A8: Computational methods are valuable tools for understanding reaction mechanisms, predicting reaction outcomes, and designing new catalysts. For instance:

  • Kinetic Modeling: Researchers use kinetic models to simulate the ethenolysis reaction, studying the influence of different parameters on reaction rates and product yields [].
  • Molecular Modeling: Molecular modeling techniques help visualize and understand the interaction between catalysts and reactants at a molecular level, providing insights into the origin of selectivity in metathesis reactions [].
  • Combustion Simulations: Computational fluid dynamics (CFD) simulations, coupled with chemical kinetics mechanisms for biodiesel surrogates like this compound, are used to study the combustion characteristics of biodiesel fuels in engines [, , ]. These simulations help in predicting engine performance, emissions, and optimize engine designs for biodiesel utilization [, , ].

Q9: Are there any efforts to improve the sustainability of this compound production?

A10: Research focuses on developing more efficient catalysts that operate under milder conditions, reducing energy consumption and waste generation []. Exploring alternative feedstocks for biodiesel production, such as waste cooking oils, can also contribute to the sustainability of the process [].

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